
Rubidium(1+);vanadium;hexafluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium(1+);vanadium;hexafluoride is a compound consisting of rubidium ions (Rb^+), vanadium, and hexafluoride ions (F_6^−)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of rubidium(1+);vanadium;hexafluoride typically involves the reaction of rubidium fluoride (RbF) with vanadium hexafluoride (VF_6). The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{RbF} + \text{VF}_6 \rightarrow \text{RbVF}_6 ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using high-purity reactants and advanced equipment to maintain the required reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Rubidium(1+);vanadium;hexafluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The hexafluoride ions can be substituted with other ligands under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., oxygen, chlorine), reducing agents (e.g., hydrogen, metals), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce higher oxidation state vanadium compounds, while reduction may yield lower oxidation state vanadium compounds.
Applications De Recherche Scientifique
Rubidium(1+);vanadium;hexafluoride has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Studied for its potential biological effects and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes.
Mécanisme D'action
The mechanism of action of rubidium(1+);vanadium;hexafluoride involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It may also interact with biological molecules, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Cesium(1+);vanadium;hexafluoride (CsVF_6): Similar in structure but with cesium instead of rubidium.
Potassium(1+);vanadium;hexafluoride (KVF_6): Similar in structure but with potassium instead of rubidium.
Uniqueness: Rubidium(1+);vanadium;hexafluoride is unique due to the specific properties imparted by the rubidium ion. These properties may include differences in reactivity, stability, and interaction with other molecules compared to similar compounds with different cations.
Propriétés
Numéro CAS |
63774-72-1 |
|---|---|
Formule moléculaire |
F6RbV-5 |
Poids moléculaire |
250.400 g/mol |
Nom IUPAC |
rubidium(1+);vanadium;hexafluoride |
InChI |
InChI=1S/6FH.Rb.V/h6*1H;;/q;;;;;;+1;/p-6 |
Clé InChI |
CXJNYMLKMCEEAA-UHFFFAOYSA-H |
SMILES canonique |
[F-].[F-].[F-].[F-].[F-].[F-].[V].[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


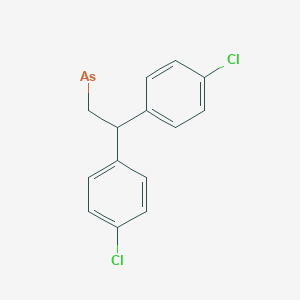
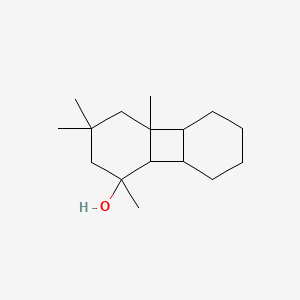
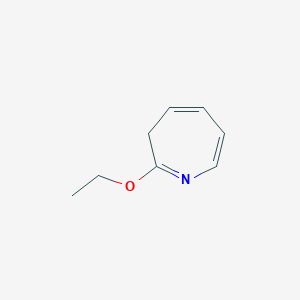

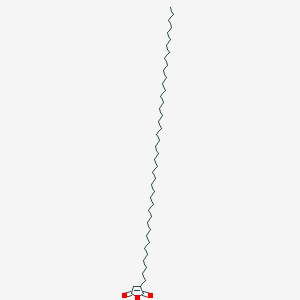
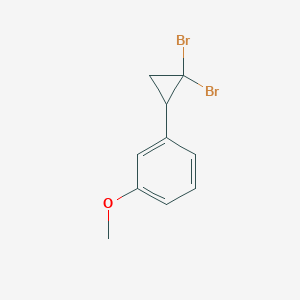
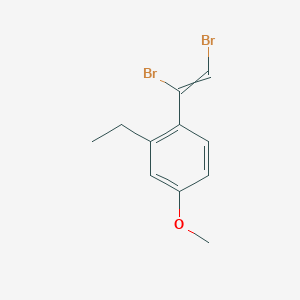
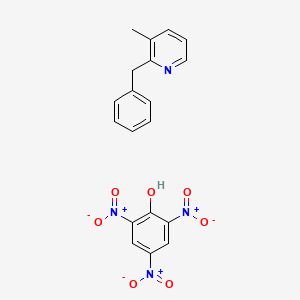
![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
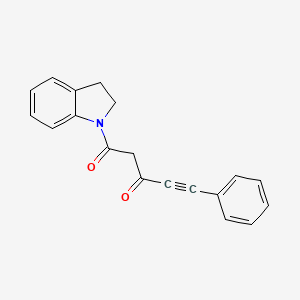
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
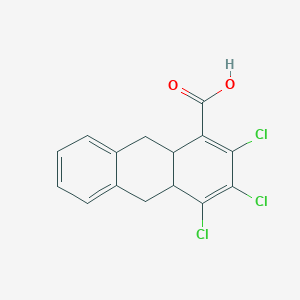
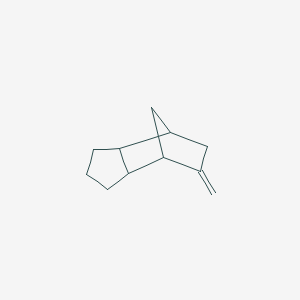
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
